2-Methyl-4-o-tolylethynyl-thiazole
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Overview
Description
2-Methyl-4-o-tolylethynyl-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. This compound features a thiazole ring substituted with a methyl group at the 2-position and an o-tolylethynyl group at the 4-position, making it a unique and potentially valuable molecule in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Methyl-4-o-tolylethynyl-thiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform can yield thiazoles . Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles in good yields under mild reaction conditions . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-4-o-tolylethynyl-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-o-tolylethynyl-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-Methyl-4-o-tolylethynyl-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Methyl-4-o-tolylethynyl-thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11NS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-methyl-4-[2-(2-methylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C13H11NS/c1-10-5-3-4-6-12(10)7-8-13-9-15-11(2)14-13/h3-6,9H,1-2H3 |
InChI Key |
XDQBEOSJZSBVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C#CC2=CSC(=N2)C |
Origin of Product |
United States |
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